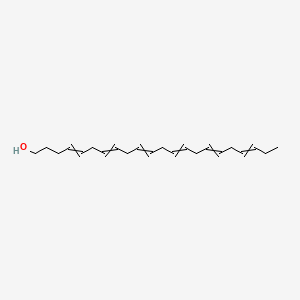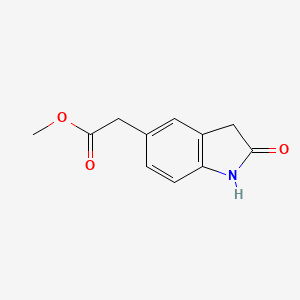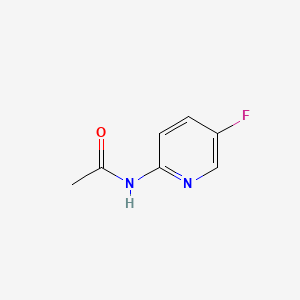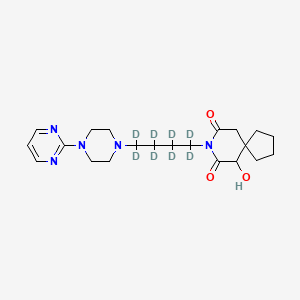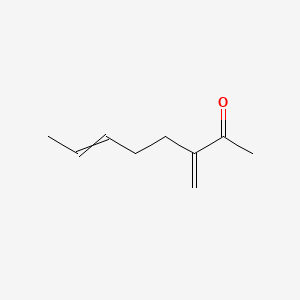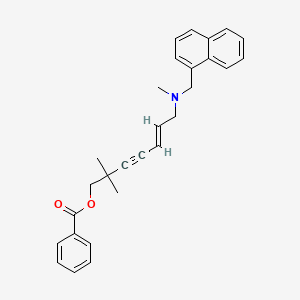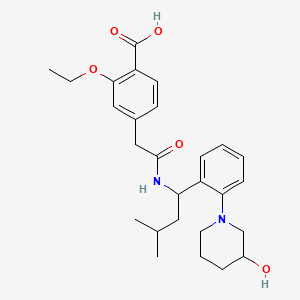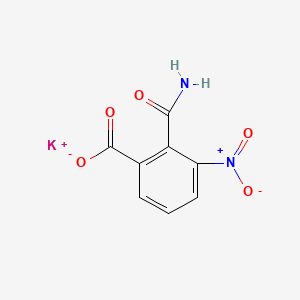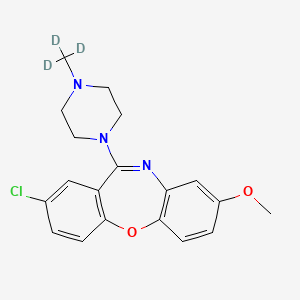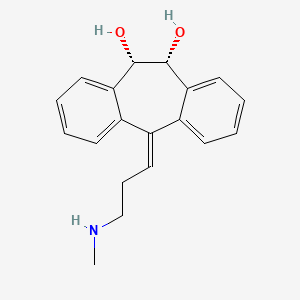
cis-10,11-Dihydroxy Nortriptyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-10,11-Dihydroxy Nortriptyline: is a metabolite of Nortriptyline, a tricyclic antidepressant. It is characterized by its molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound is primarily used in research settings to study the metabolic pathways and pharmacological effects of Nortriptyline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-10,11-Dihydroxy Nortriptyline typically involves the hydroxylation of Nortriptyline. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-10,11-Dihydroxy Nortriptyline can undergo several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with altered pharmacological properties.
Substitution: The hydroxyl groups can be substituted with other functional groups to create new compounds with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
cis-10,11-Dihydroxy Nortriptyline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-10,11-Dihydroxy Nortriptyline involves its interaction with neurotransmitter receptors in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing mood . Additionally, it may exert antimuscarinic effects through its actions on the acetylcholine receptor .
Comparison with Similar Compounds
Nortriptyline: The parent compound, used as an antidepressant.
10-Hydroxy Nortriptyline: Another metabolite of Nortriptyline with similar pharmacological properties.
Amitriptyline: A related tricyclic antidepressant with a similar mechanism of action.
Uniqueness: cis-10,11-Dihydroxy Nortriptyline is unique due to its specific hydroxylation pattern, which may result in distinct pharmacological effects compared to other metabolites and related compounds .
Properties
IUPAC Name |
(9R,10S)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/t18-,19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBCRWFSVWNWQQ-KDURUIRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C(C(C3=CC=CC=C31)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC=C1C2=CC=CC=C2[C@@H]([C@@H](C3=CC=CC=C31)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652557 |
Source


|
| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-52-3 |
Source


|
| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
